molecular formula C27H24ClN5O2 B11421664 N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11421664
M. Wt: 486.0 g/mol
InChI Key: RONCYDUMAWJABY-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with a hydrazine derivative under acidic or basic conditions to form the triazoloquinazoline core.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Chlorophenylmethyl Group: This step involves the reaction of the triazoloquinazoline intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as propanoyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]butanamide
  • **N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]pentanamide

Uniqueness

N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its specific structural features, such as the presence of the chlorophenylmethyl group and the triazoloquinazoline core. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H24ClN5O2

Molecular Weight

486.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C27H24ClN5O2/c28-22-12-6-4-10-20(22)18-29-25(34)15-14-24-30-31-27-32(17-16-19-8-2-1-3-9-19)26(35)21-11-5-7-13-23(21)33(24)27/h1-13H,14-18H2,(H,29,34)

InChI Key

RONCYDUMAWJABY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

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